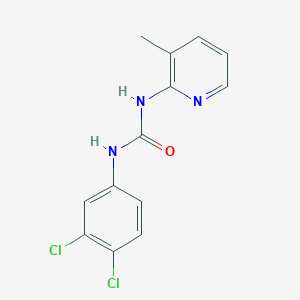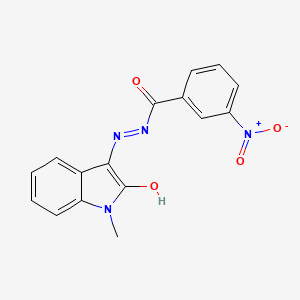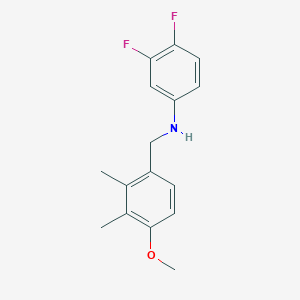
N-(3,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. The chemical structure of Diuron is similar to that of other urea herbicides, which makes it a potent weed killer.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties. Its effectiveness in controlling weeds has been demonstrated in various agricultural settings. In addition, Diuron has been investigated for its potential use in other areas, such as in the treatment of wastewater and as an antifouling agent in marine environments.
Mechanism of Action
Diuron works by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in photosystem II, which results in the production of reactive oxygen species that damage the photosynthetic apparatus. This leads to a reduction in the energy available for plant growth and eventually causes the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a variety of biochemical and physiological effects on plants. For example, it can cause changes in the expression of genes involved in photosynthesis, stress responses, and cell wall biosynthesis. In addition, Diuron can affect the activity of enzymes involved in carbohydrate metabolism and oxidative stress responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Diuron in lab experiments is its potency as a herbicide. This allows researchers to study the effects of herbicides on plant growth and development in a controlled environment. However, the use of Diuron in lab experiments is limited by its potential toxicity to non-target organisms. Careful consideration must be given to the concentration and duration of exposure to minimize any potential adverse effects.
Future Directions
There are several areas of research that could be explored in the future with regards to Diuron. One potential direction is to investigate the mechanisms underlying the development of resistance to Diuron in weeds. Another area of interest is the potential use of Diuron in combination with other herbicides to improve weed control efficacy. Additionally, there is a need to investigate the potential ecological impacts of Diuron use in agricultural settings and to develop alternative weed control strategies that are more environmentally sustainable.
Conclusion:
In conclusion, Diuron is a potent herbicide that has been extensively studied for its effectiveness in controlling weeds. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to a reduction in energy available for growth and eventual plant death. Diuron has a variety of biochemical and physiological effects on plants and has been investigated for its potential use in other areas. While the use of Diuron in lab experiments is limited by its potential toxicity to non-target organisms, there are several areas of research that could be explored in the future to improve weed control efficacy and minimize ecological impacts.
Synthesis Methods
The synthesis of Diuron involves the reaction of 3,4-dichloroaniline with 3-methyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then treated with phosgene to form the corresponding isocyanate, which is subsequently reacted with dimethylamine to form Diuron. The overall synthesis of Diuron is shown below:
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLOKFADULHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)

methanone](/img/structure/B5856734.png)

![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)




